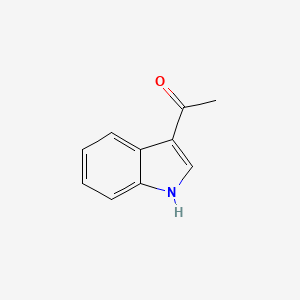

3-Acetylindole

Description

3-Acetylindole has been reported in Strychnos cathayensis with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIMBZIZZFSQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220570 | |

| Record name | 3-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-80-0 | |

| Record name | 3-Acetylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HAT270V6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylindole: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindole is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of an acetyl group at the 3-position of the indole ring provides a key synthetic handle for the elaboration into more complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-acetylindole, detailed experimental protocols for its synthesis and analysis, and an examination of its role in modulating key biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-acetylindole is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | 1-(1H-indol-3-yl)ethanone | [1] |

| CAS Number | 703-80-0 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Canonical SMILES | CC(=O)C1=CNC2=CC=CC=C21 | [1] |

| InChI Key | VUIMBZIZZFSQEE-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Remarks | Reference |

| Melting Point | 188-192 °C | (lit.) | |

| Boiling Point | 333.9 °C at 760 mmHg | Estimated | |

| Density | 1.2 ± 0.1 g/cm³ | Estimated | |

| Water Solubility | Not experimentally determined | - | |

| logP (Octanol-Water Partition Coefficient) | 2.1 | Computed by XLogP3 | |

| pKa | 13.79 | In 50% aqueous MeOH |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 3-acetylindole are crucial for researchers. The following sections provide cited experimental protocols.

Synthesis of 3-Acetylindole via Diacetylation and Selective Hydrolysis

A common and efficient method for the synthesis of 3-acetylindole involves the diacetylation of indole followed by selective hydrolysis of the N-acetyl group.

Step 1: Synthesis of 1,3-Diacetylindole

-

Reaction: Indole is reacted with acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or phosphoric acid, under reflux.

-

Procedure: To a solution of indole in acetic anhydride, a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 1,3-diacetylindole, is isolated.

Step 2: Selective N-Deacetylation to Yield 3-Acetylindole

-

Reaction: The 1,3-diacetylindole is selectively N-deacetylated using a mild base in an alcoholic solvent.

-

Procedure: 1,3-Diacetylindole is dissolved in ethanol, and a 10% aqueous solution of potassium hydroxide is added. The mixture is gently heated until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water and aqueous ethanol, and then recrystallized from ethanol to yield pure 3-acetylindole.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like 3-acetylindole.

-

Solvent Selection: A suitable solvent is one in which 3-acetylindole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of benzene and ethanol has been reported to be effective.

-

Procedure:

-

Dissolve the crude 3-acetylindole in a minimum amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.

-

The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

-

The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals for 3-acetylindole include a singlet for the methyl protons, and distinct signals for the aromatic protons on the indole ring and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 3-acetylindole will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the eight carbons of the indole ring system.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetylindole displays characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).

-

C=O Stretch: A strong absorption band in the range of 1760-1665 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.

-

C=C Stretch (Aromatic): Peaks around 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-acetylindole (m/z = 159).

-

Fragmentation Pattern: A characteristic fragmentation involves the loss of a methyl radical (CH₃•) to form an ion at m/z = 144, followed by the loss of carbon monoxide (CO) to give an ion at m/z = 116. Further fragmentation can lead to the characteristic indole fragment at m/z = 89.

Biological Signaling Pathway Involvement

Derivatives of 3-acetylindole have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a key target for anti-inflammatory and anti-cancer drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

Indole-based compounds have been shown to inhibit this pathway by targeting the IKK complex. By inhibiting IKK activity, these compounds prevent the phosphorylation and degradation of IκBα. Consequently, NF-κB remains bound to IκBα in the cytoplasm, and its translocation to the nucleus is blocked, leading to the downregulation of NF-κB-mediated gene expression.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of 3-acetylindole can be visualized as a sequential process.

References

3-Acetylindole structural characteristics and analysis

An In-depth Technical Guide to 3-Acetylindole: Structural Characteristics and Analysis

Introduction

3-Acetylindole is a pivotal heterocyclic compound built upon an indole framework. It serves as a fundamental building block in organic synthesis, particularly for the development of molecules with significant biological activities.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2] The reactivity of its acetyl group makes it a versatile precursor for creating more complex chemical structures, such as chalcones, which are intermediates for other biologically active compounds.[3] This guide provides a detailed overview of the structural characteristics of 3-acetylindole and the analytical methodologies used for its characterization, aimed at researchers and professionals in drug development.

Structural Characteristics

3-Acetylindole, with the IUPAC name 1-(1H-indol-3-yl)ethanone, consists of an indole ring system substituted with an acetyl group at the C3 position.[4] The presence of the indole nucleus and the carbonyl group are the key determinants of its chemical properties and reactivity. The compound typically appears as an off-white or crystalline powder.

Physicochemical Properties

The fundamental physicochemical properties of 3-acetylindole are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 703-80-0 | |

| Melting Point | 188-192 °C | |

| Appearance | Crystals / Off-white crystalline powder | |

| InChI Key | VUIMBZIZZFSQEE-UHFFFAOYSA-N | |

| SMILES String | CC(=O)c1c[nH]c2ccccc12 |

Spectroscopic and Chromatographic Analysis

A comprehensive analysis of 3-acetylindole relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of 3-acetylindole by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum helps in identifying the number and type of carbon atoms.

Table 2: Key Spectroscopic and Chromatographic Data for 3-Acetylindole

| Technique | Key Data / Peaks | Conditions / Solvent |

|---|---|---|

| ¹H NMR | δ: 2.2 (s, 3H), 6.5 (d, β-H), 7.0-7.5 (m, 4H), 7.8 (d, α-H) | CDCl₃ |

| IR Spectroscopy | ν (cm⁻¹): 3402 (N-H), 3121 (-CH str), 1641 (C=O), 1511 (Ar C=C) | KBr Pellet |

| UV-Vis Spectroscopy | λmax (nm): 238, 288, 297 | Ethanol |

| Mass Spectrometry (GC-MS) | m/z (%): 159 (M+, 28), 117 (100), 90 (25), 89 (20) | Electron Ionization (EI) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-acetylindole shows characteristic absorption bands corresponding to the N-H bond of the indole ring, aromatic C-H bonds, and the carbonyl (C=O) group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of crystalline 3-acetylindole (approx. 1-2 mg) with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic peaks for N-H, C=O, and aromatic C-H stretching.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The protonation of 3-acetylindole in acidic media has been studied using this technique, which measures absorbance at different wavelengths. In ethanol, characteristic absorption maxima are observed that correspond to the electronic structure of the indole ring system.

Experimental Protocol: UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of 3-acetylindole in a suitable UV-grade solvent, such as ethanol. Create a series of dilutions to an appropriate concentration (e.g., 4.0 × 10⁻⁵ mol dm⁻³) to ensure the absorbance falls within the linear range of the instrument.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

-

Data Acquisition: Scan the sample solution over a wavelength range of approximately 190-400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding molar absorptivity values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is fragmented, and the resulting pattern provides a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of 3-acetylindole in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to separate the compound from any impurities.

-

MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) is a common method for fragmentation.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and the characteristic fragmentation pattern. For 3-acetylindole, the molecular ion peak is expected at m/z 159.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method can be used to assess the purity of 3-acetylindole.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile or methanol and water, filtered through a 0.22 µm filter. A gradient elution may be used for optimal separation.

-

Instrumentation: Use an HPLC system with a C8 or C18 reversed-phase column (e.g., POROSHELL 120 EC-C18, 50 x 4.6 mm, 2.7 µm).

-

Sample Preparation: Dissolve the 3-acetylindole sample in the mobile phase or a compatible solvent and filter it to remove any particulate matter.

-

Analysis: Inject the sample into the HPLC system. Detection can be performed using a UV detector set at a wavelength where the compound strongly absorbs (e.g., 280 nm) or a fluorescence detector (λex = 280 nm / λem = 350 nm) for higher sensitivity with indolic compounds.

-

Quantification: Purity is determined by comparing the peak area of 3-acetylindole to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

3-Acetylindole is a crucial starting material for synthesizing a variety of pharmacologically active agents. Its derivatives are investigated as inhibitors of hepatitis C protease, HIV-1 integrase, and the NF-κB transcription pathway, which is linked to inflammatory responses. The general workflow for utilizing 3-acetylindole in a drug discovery context is illustrated below.

Caption: General workflow for drug discovery using 3-Acetylindole as a precursor.

This workflow begins with 3-acetylindole as the starting reagent, which undergoes chemical synthesis to produce a library of derivative compounds. These candidates are then screened through biological assays to identify "hits" that exhibit the desired activity. Subsequent optimization of these hits leads to the identification of a lead compound for further preclinical development.

References

An In-depth Technical Guide to the Discovery and Natural Sources of 3-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylindole, a versatile heterocyclic ketone, serves as a crucial starting material for the synthesis of a multitude of bioactive indole alkaloids with significant therapeutic potential. While extensively utilized in synthetic chemistry, its natural origins are less commonly documented. This technical guide provides a comprehensive overview of the discovery and known natural sources of 3-acetylindole, alongside detailed experimental protocols for its extraction and characterization. Furthermore, this document elucidates the biosynthetic origins of the indole scaffold and explores the biological activities of 3-acetylindole and its derivatives, offering insights for future drug discovery and development endeavors.

Discovery and Significance

3-Acetylindole, chemically known as 1-(1H-indol-3-yl)ethanone, is a pivotal precursor in the synthesis of a wide array of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The acetyl group at the C3 position provides a reactive handle for further chemical modifications, making it an invaluable building block for creating complex molecular architectures.[1][2] Derivatives of 3-acetylindole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]

Natural Sources of 3-Acetylindole

While 3-acetylindole is a well-established synthetic reagent, its documented isolation from natural sources is limited. The primary confirmed natural source to date is the plant kingdom.

Plant Kingdom

Strychnos cathayensis Merr.

The most definitive report of 3-acetylindole as a natural product comes from its identification in Strychnos cathayensis, a climbing shrub belonging to the Loganiaceae family. Plants of the Strychnos genus are renowned for producing a rich diversity of monoterpenoid indole alkaloids, some of which possess potent physiological effects. While numerous complex alkaloids have been isolated from this genus, the presence of the simpler 3-acetylindole suggests its potential role as a biosynthetic intermediate or a metabolic byproduct.

Table 1: Natural Source of 3-Acetylindole

| Kingdom | Family | Genus | Species | Common Name | Reference(s) |

| Plantae | Loganiaceae | Strychnos | cathayensis | N/A |

Note: Quantitative data on the concentration of 3-acetylindole in Strychnos cathayensis is not available in the reviewed literature.

Other Potential Natural Sources

Marine Sponges and Microorganisms

Marine sponges, particularly those of the genera Hyrtios and Spongosorites, are prolific producers of diverse indole alkaloids. Similarly, bacteria of the genus Streptomyces are well-documented sources of a vast array of bioactive secondary metabolites, including many indole-containing compounds. While these organisms produce a plethora of complex indole derivatives, the direct isolation of 3-acetylindole has not been explicitly reported in the reviewed literature. However, given the shared biosynthetic pathways of indole alkaloids, it is plausible that 3-acetylindole may exist as a transient intermediate or in concentrations below the detection limits of previous studies in these organisms.

Biosynthesis of the Indole Ring

The core structure of 3-acetylindole, the indole ring, is biosynthesized from the aromatic amino acid tryptophan . The general biosynthetic pathway is highly conserved across plants and microorganisms.

The biosynthesis of 3-acetylindole itself from tryptophan is likely to proceed through a pathway analogous to the production of other indole-3-substituted compounds, such as indole-3-acetic acid. This would involve the modification of the side chain of tryptophan or tryptamine.

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of 3-acetylindole from plant material, based on established methods for indole alkaloids.

Extraction and Isolation from Plant Material

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

Protocol:

-

Preparation of Plant Material: Air-dry the plant material (e.g., stems, leaves, or roots of Strychnos cathayensis) at room temperature in the dark. Once fully dried, grind the material into a fine powder using a mechanical grinder.

-

Extraction: Macerate the powdered plant material in methanol (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 8-12 hours.

-

Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of distilled water and ethyl acetate (1:1, v/v) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer. Repeat the partitioning of the aqueous layer twice more with fresh ethyl acetate.

-

Fractionation: Combine the ethyl acetate fractions and concentrate under reduced pressure. Subject the resulting residue to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Analysis of Fractions: Collect fractions of a suitable volume and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., ceric sulfate).

-

Purification: Combine the fractions containing the compound of interest (identified by comparison with a 3-acetylindole standard if available). Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Crystallization: Concentrate the purified fraction and recrystallize the residue from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of 3-acetylindole.

Characterization of 3-Acetylindole

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for 3-Acetylindole

| Technique | Method | Key Data | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) | δ 8.35 (br s, 1H, NH), 8.25 (d, 1H, H-2), 7.79 (d, 1H, H-4), 7.40-7.30 (m, 2H, H-5, H-6), 7.20 (t, 1H, H-7), 2.50 (s, 3H, COCH₃) | |

| ¹³C NMR | (75 MHz, CDCl₃) | δ 192.8 (C=O), 137.0 (C-7a), 135.8 (C-2), 126.1 (C-3a), 123.0 (C-6), 122.5 (C-5), 121.1 (C-4), 116.9 (C-3), 111.4 (C-7), 27.6 (CH₃) | |

| MS (EI) | 70 eV | m/z (%): 159 (M⁺, 60), 144 (100), 116 (15), 89 (20) | |

| IR (KBr) | cm⁻¹ | 3250 (N-H), 1640 (C=O), 1580, 1530, 1420 |

Biological Activities and Potential Signaling Pathways

While 3-acetylindole itself is primarily recognized as a synthetic precursor, its derivatives have been shown to possess a range of biological activities, suggesting potential interactions with various cellular signaling pathways.

-

Anti-inflammatory Activity: Certain 3-acetylindole derivatives have demonstrated anti-inflammatory properties. This activity could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling cascades like the NF-κB pathway.

-

Antimicrobial Activity: The antimicrobial effects of some 3-acetylindole derivatives suggest interference with essential microbial processes. Potential mechanisms could include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.

-

Anticancer Activity: The anticancer potential of 3-acetylindole derivatives points towards interactions with pathways crucial for cancer cell proliferation and survival. These may include the inhibition of protein kinases involved in cell cycle regulation, induction of apoptosis through caspase activation, or modulation of signaling pathways that control cell growth and differentiation.

Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by 3-acetylindole and its naturally occurring and synthetic derivatives.

Conclusion

3-Acetylindole, a compound of significant interest in synthetic and medicinal chemistry, has confirmed natural origins in the plant Strychnos cathayensis. While its presence in other natural sources like marine sponges and microorganisms remains to be definitively established, the biosynthetic machinery for indole alkaloid production in these organisms suggests it as a plausible, albeit potentially transient, metabolite. The experimental protocols outlined in this guide provide a framework for the targeted isolation and identification of 3-acetylindole from natural matrices. Elucidating the full extent of its natural distribution and understanding its biological roles and the signaling pathways it may modulate are promising avenues for future research in drug discovery and development.

References

3-Acetylindole: A Technical Guide on its Role as a Biosynthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. While its role as a precursor in chemical synthesis is well-documented, its natural occurrence and biosynthetic origins are less understood. This technical guide provides a comprehensive overview of 3-acetylindole, focusing on its established role as a synthetic precursor and exploring its putative position within biological pathways. We delve into the known metabolic pathways of tryptophan, the likely ultimate precursor to 3-acetylindole, and propose a potential biosynthetic route. This guide also includes detailed experimental protocols for the analysis of indole derivatives and summarizes key quantitative data from the literature. Visualizations of relevant pathways and workflows are provided to facilitate understanding.

Introduction

Indole and its derivatives are ubiquitous in nature and form the core scaffold of numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. 3-Acetylindole, characterized by an acetyl group at the C3 position of the indole ring, is a key intermediate in the laboratory synthesis of many complex indole alkaloids[2][3][4]. Its strategic importance lies in the reactivity of the acetyl group, which allows for further chemical modifications to build more complex molecular architectures[1].

Despite its prevalence in synthetic chemistry, the direct biosynthesis of 3-acetylindole in organisms has not been definitively established in the scientific literature. However, the structural relationship between 3-acetylindole and metabolites of the essential amino acid tryptophan strongly suggests a biosynthetic origin rooted in tryptophan metabolism. This guide will first explore the well-established use of 3-acetylindole as a synthetic precursor and then delve into the evidence-based, putative biosynthetic pathway from tryptophan.

3-Acetylindole as a Precursor in Chemical Synthesis

3-Acetylindole is a commercially available starting material for the synthesis of a variety of bioactive compounds. The acetyl group at the C3 position provides a reactive handle for various chemical transformations, making it a valuable building block for medicinal chemists.

Synthesis of Bioactive Alkaloids

Numerous studies have demonstrated the utility of 3-acetylindole as a precursor for the total synthesis of natural products and their analogs. Notable examples include:

-

(5-Indole)oxazole alkaloids: These compounds, often isolated from marine organisms, exhibit a range of biological activities. 3-Acetylindole serves as a key starting material for the construction of the oxazole ring system fused to the indole core.

-

β-Carboline alkaloids: This class of compounds has a broad spectrum of pharmacological effects, including anti-cancer and anti-viral activities. Synthetic routes to β-carbolines often involve the condensation of 3-acetylindole with an appropriate amine-containing reagent.

-

Bis-indole alkaloids: These molecules, characterized by the presence of two indole moieties, are also accessible through synthetic strategies starting from 3-acetylindole.

Putative Biosynthesis of 3-Acetylindole

While a dedicated enzyme for the synthesis of 3-acetylindole has not been identified, its structure strongly suggests a biosynthetic relationship with tryptophan metabolism. The most plausible route involves the conversion of tryptophan to key intermediates that can then be acetylated.

Tryptophan Metabolism Overview

Tryptophan is an essential amino acid that serves as a precursor for a multitude of bioactive compounds in various organisms, including the neurotransmitter serotonin and the vitamin niacin. In microorganisms, tryptophan is catabolized through several pathways, with the indole-3-pyruvate (IPA) pathway being a major route for the production of the plant hormone indole-3-acetic acid (IAA).

Proposed Biosynthetic Pathway to 3-Acetylindole

Based on the known intermediates of the IPA pathway, we propose a putative biosynthetic pathway for 3-acetylindole. This pathway involves the conversion of tryptophan to indole-3-acetaldehyde, a key branch point intermediate.

Step 1: Transamination of Tryptophan

The biosynthesis is initiated by the transamination of L-tryptophan to indole-3-pyruvate, a reaction catalyzed by a tryptophan aminotransferase.

Step 2: Decarboxylation of Indole-3-pyruvate

Indole-3-pyruvate is then decarboxylated by an indole-3-pyruvate decarboxylase (EC 4.1.1.74) to yield indole-3-acetaldehyde.

Step 3: Putative Acetylation of Indole-3-acetaldehyde

This is the hypothetical step leading to 3-acetylindole. We propose that an uncharacterized acetyltransferase could utilize acetyl-CoA to acetylate indole-3-acetaldehyde at the aldehyde carbon, followed by a rearrangement and oxidation to form 3-acetylindole. Alternatively, a different class of enzyme might directly convert indole-3-acetaldehyde to 3-acetylindole. The existence of acetyl-CoA dependent acetylation in various metabolic pathways lends credence to this hypothesis.

Quantitative Data

Currently, there is a lack of quantitative data specifically on the biosynthesis of 3-acetylindole. The following table summarizes relevant data for enzymes involved in the upstream pathway leading to the precursor indole-3-acetaldehyde.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

| Indole-3-pyruvate Decarboxylase | Enterobacter cloacae | Indole-3-pyruvate | - | - | |

| Acetyl-CoA C-acetyltransferase | Fritillaria unibracteata | Acetyl-CoA | 3.035 ± 0.215 | 0.128 ± 0.0058 |

Note: Data for indole-3-pyruvate decarboxylase from Enterobacter cloacae is qualitative in the provided reference. Quantitative kinetic data for acetyl-CoA C-acetyltransferase is provided for context on a related enzyme class.

Experimental Protocols

The study of 3-acetylindole biosynthesis requires robust analytical methods for the detection and quantification of indole derivatives. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HPLC Analysis of Tryptophan and its Metabolites

This protocol is adapted for the analysis of tryptophan and its derivatives in biological samples.

5.1.1. Sample Preparation (from bacterial culture)

-

Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For analysis of intracellular metabolites, wash the cell pellet with an equal volume of cold phosphate-buffered saline (PBS) and centrifuge again.

-

Resuspend the cell pellet in 500 µL of a suitable lysis buffer and lyse the cells using sonication or enzymatic methods.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 50% B

-

20-25 min: 50% B

-

25-26 min: 50% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 280 nm or a fluorescence detector (excitation: 280 nm, emission: 350 nm).

Protocol 2: GC-MS Analysis of Indole Metabolites

This protocol is suitable for the sensitive detection and identification of volatile and semi-volatile indole derivatives.

5.2.1. Sample Derivatization

-

To 100 µL of the prepared sample extract, add an internal standard (e.g., deuterated indole).

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

5.2.2. GC-MS Conditions

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Signaling Pathways and Biological Roles

The direct role of 3-acetylindole in signaling pathways is not well established. However, many indole derivatives, produced from tryptophan by the gut microbiota, are known to act as signaling molecules that can influence host physiology. These molecules can interact with receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), modulating immune responses and gut barrier function. Given its structural similarity to other bioactive indoles, it is plausible that 3-acetylindole could have currently uncharacterized signaling roles. Further research is needed to investigate this possibility.

Conclusion and Future Perspectives

3-Acetylindole is a compound of significant interest due to its role as a versatile precursor in the synthesis of a wide range of bioactive molecules. While its application in chemical synthesis is well-established, its natural biosynthetic pathway remains to be elucidated. The proposed pathway, originating from the key tryptophan metabolite indole-3-acetaldehyde, provides a logical framework for future research. The experimental protocols detailed in this guide offer robust methods for investigating the presence and biosynthesis of 3-acetylindole in biological systems.

Future research should focus on:

-

Screening microorganisms and plants for the natural production of 3-acetylindole.

-

Identifying and characterizing the putative acetyltransferase responsible for its synthesis.

-

Investigating the potential signaling roles of 3-acetylindole and its downstream metabolites in biological systems.

A deeper understanding of the biosynthesis and biological function of 3-acetylindole will not only fill a gap in our knowledge of indole metabolism but may also open new avenues for the biotechnological production of this valuable precursor and the discovery of novel therapeutic agents.

References

- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of 3-Acetylindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. Among these, 3-acetylindole derivatives have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 3-acetylindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for the evaluation of these activities are provided, and key signaling pathways are visualized. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of new drugs based on the 3-acetylindole core.

Introduction

Indole alkaloids, a large class of natural products, are known for their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] The 3-substituted indole motif is a common feature in many of these bioactive molecules.[1][2] 3-Acetylindole, as a key starting material, provides a versatile platform for the synthesis of a wide range of derivatives with significant therapeutic potential.[1] These derivatives have been reported to be effective in the treatment of various conditions, including gastrointestinal and central nervous system disorders, as well as acting as HIV-1 integrase inhibitors. This guide will delve into the core biological activities of 3-acetylindole derivatives, presenting key data, experimental methodologies, and mechanistic insights.

Anticancer Activity

3-Acetylindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism by which certain 3-acetylindole derivatives exert their anticancer effects is by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Arylthioindole derivatives, for instance, are known to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.

Mechanism of Action: Modulation of PI3K/Akt/mTOR/NF-κB Signaling

Indole compounds, including derivatives of 3-acetylindole, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to decreased cancer cell viability and induction of apoptosis. Furthermore, these compounds can inhibit the downstream transcription factor NF-κB, which plays a key role in inflammation, invasion, and angiogenesis. The inhibition of NF-κB activation is a crucial aspect of the anti-inflammatory and anticancer properties of these derivatives.

Quantitative Anticancer Data

The anticancer activity of 3-acetylindole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-ethyl-3-acetylindole chalcones | MDA-MB-231 | Triple-Negative Breast Cancer | 13 - 19 | |

| N-ethyl-3-acetylindole chalcones | MCF-7 | ER-Positive Breast Cancer | 13 - 19 | |

| Indole-vinyl sulfone derivative 9 | Various | - | Potent | |

| Indole-based oxalamide | HCT116 | Colon Cancer | 11.99 ± 1.62 | |

| Indole-based oxalamide | PC-3 | Prostate Cancer | 14.43 ± 2.1 | |

| Indole-aryl amide 2 | MCF7 | Breast Cancer | 0.81 | |

| Indole-aryl amide 2 | PC3 | Prostate Cancer | 2.13 | |

| Indole-aryl amide 4 | HT29 | Colon Cancer | 0.96 | |

| Indole-aryl amide 4 | HeLa | Cervical Cancer | 1.87 | |

| Indole-aryl amide 4 | MCF7 | Breast Cancer | 0.84 | |

| Indole-aryl amide 5 | HT29 | Colon Cancer | 2.61 | |

| Indole-aryl amide 5 | PC3 | Prostate Cancer | 0.39 | |

| Indole-aryl amide 5 | Jurkat J6 | Leukemia | 0.37 | |

| 3-Arylthio-1H-indole (R = 6-thiophen-3-yl) | MCF-7 | Breast Cancer | 0.0045 | |

| 3-Arylthio-1H-indole (R = 7-thiophen-2-yl) | MCF-7 | Breast Cancer | 0.029 | |

| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | MCF-7 | Breast Cancer | 0.46 | |

| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | A549 | Lung Cancer | 0.21 | |

| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | HeLa | Cervical Cancer | 0.32 |

Antimicrobial Activity

Several 3-acetylindole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | MRSA | - | |

| Indole-thiadiazole derivative 2c | B. subtilis | 3.125 | |

| Indole-triazole derivative 3c | B. subtilis | 3.125 | |

| Indole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 | |

| Indole derivatives 1a, 1b, 1d, 2a-d, 3a-d, 3h, 4a, 4d-g | C. krusei | 3.125 | |

| 4-(Indol-3-yl)thiazole-2-amine 5x | S. Typhimurium | 60 | |

| 4-(Indol-3-yl)thiazole-2-amine 5m | S. aureus | 120 | |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3ao, 3aq | S. aureus | < 1 | |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aa, 3ad | S. aureus | 3.9 - 7.8 | |

| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | M. smegmatis | 7.8 | |

| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | C. albicans | 3.9 | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole 3aq | C. albicans | 3.9 |

Anti-inflammatory Activity

The anti-inflammatory properties of 3-acetylindole derivatives have been investigated, with some compounds showing promising activity in in-vitro and in-vivo models.

Antioxidant Activity

3-Acetylindole derivatives have also been evaluated for their antioxidant potential, which is the ability to neutralize harmful free radicals. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The antioxidant capacity can be expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Description | DPPH Scavenging Activity | IC50 (µM) | Reference |

| Hydroxy substituted ethenyl indole | Good | ~24 | |

| Other ethenyl indoles | Moderate | 30 - 63 | |

| Vitamin E (standard) | - | ~26 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-acetylindole derivatives.

General Synthesis of 3-Acetylindole Chalcone Derivatives

Procedure:

-

Dissolve 3-acetylindole (0.01 mole) in methanol (50 ml).

-

Add the desired aromatic aldehyde (0.01 mole) to the solution.

-

Add 2% sodium hydroxide solution and stir the reaction mixture for 9-10 hours at room temperature.

-

After the reaction is complete, evaporate the solvent.

-

Pour the resulting mixture into ice water to precipitate the product.

-

Filter the solid, wash it with water, and recrystallize from methanol to obtain the pure 3-acetylindole derivative.

In Vitro Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 3-acetylindole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of the derivative for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Antimicrobial Susceptibility Testing

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension.

-

Serial Dilution: Perform two-fold serial dilutions of the 3-acetylindole derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

In Vivo Anti-inflammatory Assay

This is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Dosing: Administer the test compounds to rats.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

3-Acetylindole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents warrants further investigation and development. The mechanistic insights, particularly the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR/NF-κB signaling pathway, provide a solid foundation for the rational design of more potent and selective therapeutic agents. The experimental protocols and compiled quantitative data presented in this guide are intended to facilitate and accelerate research in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of 3-acetylindole derivatives into clinical applications.

References

Spectroscopic Profile of 3-Acetylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-acetylindole, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-acetylindole are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Acetylindole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.40 | br s | 1H | - | N-H |

| ~8.35 | m | 1H | - | H-4 |

| ~7.50 | d | 1H | ~3.0 | H-2 |

| ~7.40 | m | 1H | - | H-7 |

| ~7.25 | m | 2H | - | H-5, H-6 |

| 2.50 | s | 3H | - | -COCH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 3-Acetylindole

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O |

| 136.5 | C-7a |

| 135.0 | C-2 |

| 126.0 | C-3a |

| 123.0 | C-6 |

| 122.5 | C-4 |

| 121.0 | C-5 |

| 117.0 | C-3 |

| 111.5 | C-7 |

| 27.5 | -CH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 3: FT-IR Spectroscopic Data for 3-Acetylindole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1580, 1460 | Medium | C=C Stretch (Aromatic) |

| ~1370 | Medium | C-H Bend (-COCH₃) |

| ~750 | Strong | C-H Bend (ortho-disubstituted) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 3-Acetylindole

| m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | ~40 | [M]⁺ (Molecular Ion) |

| 144 | 100 | [M-CH₃]⁺ |

| 116 | ~30 | [M-CH₃-CO]⁺ |

| 89 | ~20 | [M-CH₃-CO-HCN]⁺ |

| 43 | ~15 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of 3-acetylindole is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

For ¹H NMR, the spectrum is acquired with a pulse angle of 45°, a spectral width of 10-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is obtained with a pulse angle of 30°, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are usually accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using the potassium bromide (KBr) pellet technique.

-

Sample Preparation: Approximately 1-2 mg of finely ground 3-acetylindole is intimately mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press at a pressure of 7-10 tons.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is taken to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of 3-acetylindole in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 column). The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities.

-

Ionization and Mass Analysis: As the 3-acetylindole elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-acetylindole.

The Versatile Scaffold: A Technical Guide to the Biological Mechanisms of 3-Acetylindole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindole, a substituted indole, serves as a crucial starting reagent in the synthesis of a diverse array of biologically active molecules. While direct evidence for its intrinsic mechanism of action in biological systems is limited, its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the mechanisms of action primarily attributed to the derivatives of 3-acetylindole, focusing on their roles as inhibitors of key cellular processes such as NF-κB signaling and tubulin polymerization. The document will also present detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors.

Core Mechanisms of Action of 3-Acetylindole Derivatives

The primary biological activities associated with 3-acetylindole originate from its synthetic derivatives, most notably chalcones. These derivatives have been shown to interact with specific molecular targets, leading to the modulation of critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The constitutive activation of NF-κB is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders. Chalcone derivatives of 3-acetylindole have been identified as potent inhibitors of this pathway.

The inhibitory mechanism of these derivatives typically involves the suppression of IκBα (inhibitor of NF-κB alpha) degradation. By preventing the degradation of IκBα, the NF-κB dimer is sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of target gene expression.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain derivatives of 3-acetylindole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.

Quantitative Data on 3-Acetylindole Derivatives

While quantitative data for 3-acetylindole itself is scarce, numerous studies have reported the inhibitory concentrations (IC50) of its derivatives against various biological targets.

| Derivative Class | Target | Compound/Derivative | IC50 Value | Cell Line/Assay |

| Chalcones | NF-κB | (E)-1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 5.2 µM | NF-κB Luciferase Reporter Assay |

| Tubulin Polymerization | 2-Anilinopyridyl-linked oxindole conjugate | 2.04 µM | In vitro Tubulin Polymerization Assay[1] | |

| Cancer Cell Proliferation | Arylthioindole (ATI) derivative | 13 nM | MCF-7 (Breast Cancer) | |

| Cancer Cell Proliferation | 2-phenylindole derivative | 19 nM | NIH3T3 Shh-Light II (Hedgehog signaling) |

Experimental Protocols

Synthesis of 3-Acetylindole Chalcone Derivatives

This protocol describes a general method for the synthesis of chalcones from 3-acetylindole.

Materials:

-

3-Acetylindole

-

Aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 3-acetylindole (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of aqueous NaOH or KOH solution to the cooled mixture while stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to treatment with 3-acetylindole derivatives.[2][3][4][5]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) and serum

-

96-well cell culture plates

-

TNF-α (or other NF-κB activator)

-

3-Acetylindole derivative to be tested

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Treat the transfected cells with various concentrations of the 3-acetylindole derivative for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for an appropriate duration (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

In Vitro Tubulin Polymerization Assay (Turbidity Assay)

This assay measures the effect of 3-acetylindole derivatives on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compound (3-acetylindole derivative) dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol on ice.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include appropriate controls (vehicle control, positive control inhibitor like nocodazole, and positive control stabilizer like paclitaxel).

-

Initiation of Polymerization: Add the cold tubulin solution to the wells containing the test compounds.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes) to monitor the rate and extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance as a function of time. Determine the effect of the compound on the lag phase, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau of the curve). Calculate the IC50 value for inhibition of tubulin polymerization.

Conclusion

3-Acetylindole stands as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. While the direct mechanism of action of the parent molecule remains to be fully elucidated, its derivatives have been extensively shown to modulate key cellular pathways, including NF-κB signaling and tubulin dynamics. The information presented in this guide, including the detailed mechanisms, quantitative data, and experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical entity and its analogues. Future investigations into the direct biological targets of 3-acetylindole itself may unveil novel mechanisms and therapeutic opportunities.

References

The Therapeutic Potential of 3-Acetylindole Scaffolds: A Technical Guide for Drug Discovery Professionals

The 3-acetylindole core, a privileged heterocyclic structure, has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of 3-acetylindole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications

3-Acetylindole derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis. The primary mechanisms of action involve the disruption of microtubule dynamics, inhibition of crucial signaling kinases like AKT, and modulation of transcription factors such as NF-κB.

A significant class of 3-acetylindole derivatives functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Arylthioindoles (ATIs) and indole-chalcones are two prominent examples of 3-acetylindole-based tubulin inhibitors.

Quantitative Data: Tubulin Inhibitors

| Compound Class | Derivative Example | Target Cell Line | Activity Metric | Value | Reference |

| Arylthioindole (ATI) | 3-(3,4,5-trimethoxyphenyl)thio-indole | Tubulin Polymerization | IC50 | 2.6 µM | |

| MCF-7 (Breast Cancer) | IC50 | 34 nM | |||

| Arylthioindole (ATI) | Compound 24 | Tubulin Polymerization | IC50 | 2.0 µM | |

| Indole-Chalcone | Compound 12 | Tubulin Polymerization | IC50 | Not Specified | |

| Various Cancer Cells | IC50 | 0.22 - 1.80 µM | |||

| Quinoline-Indole | Compound 13 | Tubulin Polymerization | IC50 | 2.09 µM | |

| Various Cancer Cells | IC50 | 2 - 11 nM | |||

| Indole-Chalcone | N-ethyl-3-acetylindole derivative | MDA-MB-231 (Breast Cancer) | IC50 | 13 - 19 µM |

Signaling Pathway: Tubulin Inhibition

Caption: Inhibition of microtubule polymerization by 3-acetylindole derivatives.

The serine/threonine kinase AKT is a central node in cell signaling that promotes cell proliferation and survival. Its over-activation is a common feature in many cancers. Specific 3-acetylindole derivatives, such as (3-chloroacetyl)-indole (3CAI), have been identified as potent and specific allosteric inhibitors of AKT. By inhibiting AKT, these compounds suppress downstream targets like mTOR and GSK3β, leading to growth inhibition and apoptosis in cancer cells.

Signaling Pathway: AKT Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindole is a pivotal intermediate in the synthesis of a multitude of bioactive compounds and pharmaceuticals.[1][2] Its indole core is a common motif in various natural products and drug candidates, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The acetyl group at the 3-position serves as a versatile handle for further chemical modifications, making 3-acetylindole a valuable starting material in medicinal chemistry and drug discovery programs. This document provides detailed protocols and comparative data for the synthesis of 3-acetylindole from indole and acetic anhydride, a common and efficient method for its preparation.

Data Presentation: Comparison of Synthetic Methodologies

The synthesis of 3-acetylindole from indole and acetic anhydride can be achieved through various methods, primarily involving Friedel-Crafts acylation. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the reaction. Below is a summary of different catalytic systems and their reported efficiencies.

| Catalyst/Method | Acylating Agent | Reaction Conditions | Yield (%) | Reference |

| Indium trichloride (InCl₃) | Acetic anhydride | Room temperature, 25 min | 65 | |

| Yttrium triflate (Y(OTf)₃) / [BMI]BF₄ | Acetic anhydride | 80°C, 10 min (Microwave) | 92 | |

| Tungstophosphoric acid modified Hβ zeolite | Acetic anhydride | Microwave irradiation | High | |

| Two-step: Diacetylation followed by selective N-deacetylation | Acetic anhydride / Glacial acetic acid, then KOH/EtOH | Reflux, then gentle heating | 75 (overall) | |

| Formic acid | Acetic anhydride | Not specified | 77 (from intermediate) | |

| Copper triflate (Cu(OTf)₂) | Acetic anhydride | Microwave irradiation | Efficient |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 3-acetylindole via a two-step diacetylation and selective N-deacetylation method, which is advantageous due to the use of inexpensive reagents.

Materials:

-

Indole

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

Step 1: Synthesis of 1,3-Diacetylindole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine indole, acetic anhydride, and glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting residue is 1,3-diacetylindole.

Step 2: Selective N-deacetylation to 3-Acetylindole

-

Dissolve the crude 1,3-diacetylindole from Step 1 in ethanol.

-

Prepare a 10% aqueous solution of potassium hydroxide (KOH).

-

Add the KOH solution to the ethanolic solution of 1,3-diacetylindole.

-

Gently heat the mixture with stirring until all the solid dissolves, which typically takes 20-30 minutes.

-

After complete dissolution, cool the reaction mixture in an ice bath.

-

Pour the cooled solution into a beaker containing cold water to precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water, followed by a wash with aqueous ethanol.

-

The crude 3-acetylindole can be further purified by recrystallization from ethanol to yield a slightly yellow solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-acetylindole from indole and acetic anhydride via the diacetylation-deacetylation protocol.

Caption: Workflow for the synthesis of 3-acetylindole.

Applications in Drug Development

3-Acetylindole serves as a crucial building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for a wide array of therapeutic applications:

-

Antimicrobial and Antioxidant Agents: Derivatives of 3-acetylindole have shown promising antimicrobial and antioxidant activities.